1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine 1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine
Brand Name: Vulcanchem
CAS No.: 438229-54-0
VCID: VC4676757
InChI: InChI=1S/C20H25ClN2O2S/c1-14-12-15(2)17(4)20(16(14)3)26(24,25)23-10-8-22(9-11-23)19-7-5-6-18(21)13-19/h5-7,12-13H,8-11H2,1-4H3
SMILES: CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C)C
Molecular Formula: C20H25ClN2O2S
Molecular Weight: 392.94

1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine

CAS No.: 438229-54-0

Cat. No.: VC4676757

Molecular Formula: C20H25ClN2O2S

Molecular Weight: 392.94

* For research use only. Not for human or veterinary use.

1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine - 438229-54-0

Specification

CAS No. 438229-54-0
Molecular Formula C20H25ClN2O2S
Molecular Weight 392.94
IUPAC Name 1-(3-chlorophenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine
Standard InChI InChI=1S/C20H25ClN2O2S/c1-14-12-15(2)17(4)20(16(14)3)26(24,25)23-10-8-22(9-11-23)19-7-5-6-18(21)13-19/h5-7,12-13H,8-11H2,1-4H3
Standard InChI Key WZLJFJGHYIJWPV-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C)C

Introduction

The compound 1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine is a complex organic molecule belonging to the class of piperazine derivatives. It features a piperazine ring, a 3-chlorophenyl group, and a sulfonyl group attached to a tetramethylbenzene moiety. This structure suggests potential applications in medicinal chemistry due to its diverse functional groups, which can interact with biological targets.

Synthesis

The synthesis of 1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine would typically involve multi-step reactions starting from piperazine and sulfonyl derivatives. The general approach might include:

  • Activation of the Sulfonyl Group: This could involve converting the sulfonyl group into a more reactive form.

  • Coupling Reaction: The activated sulfonyl group would then be coupled with the piperazine ring, potentially using coupling agents like EDCI or DCC.

  • Introduction of the 3-Chlorophenyl Group: This might involve a nucleophilic substitution or another suitable reaction to attach the 3-chlorophenyl moiety to the piperazine ring.

StepReaction ConditionsReagents
ActivationSpecific conditions not detailedCoupling agents (e.g., EDCI, DCC)
CouplingSolvents like DMF or DMSOPiperazine derivatives, sulfonyl derivatives
Introduction of 3-Chlorophenyl GroupConditions depend on the specific method3-Chlorophenyl derivatives

Biological Activity and Potential Applications

While specific biological activity data for 1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine is not available, compounds with similar structures often exhibit potential therapeutic properties. Piperazine derivatives are known for their applications in medicinal chemistry, including roles as antiviral, antibacterial, and antifungal agents . The sulfonyl group can contribute to interactions with enzymes or receptors, enhancing biological activity.

Potential ApplicationDescription
Antiviral ActivityMay interact with viral enzymes or proteins
Antibacterial ActivityCould inhibit bacterial growth by targeting specific pathways
Antifungal ActivityMay disrupt fungal cell wall synthesis or membrane integrity

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